molecular formula C18H18ClN5O B2408062 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-62-9

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2408062
CAS No.: 900013-62-9
M. Wt: 355.83
InChI Key: UBDRGOXTYCFLCD-UHFFFAOYSA-N
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Description

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2,4-dimethylaniline to form an intermediate, which is then reacted with 5-amino-1H-1,2,3-triazole-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and triazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-3-8-15(12(2)9-11)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDRGOXTYCFLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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